[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate
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Description
The compound “[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate” is a chemical compound with the molecular formula C20H21ClN2O5S . It has a molecular weight of 436.9 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzothiophene ring, an ethoxycarbonyl group, an amino group, a chloropyridine group, and a carboxylate group . The exact 3D conformation and stereochemistry would require further analysis.Physical and Chemical Properties Analysis
The compound has a molecular weight of 436.9 g/mol and a topological polar surface area of 123 Ų . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a complexity of 622 and a rotatable bond count of 8 .Scientific Research Applications
Novel Pyrido and Thieno Derivatives Synthesis
- Researchers have synthesized novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, which are crucial for developing compounds with potential pharmacological activities. These compounds serve as synthons for further synthesis of complex polyheterocyclic systems, demonstrating the chemical's versatility in facilitating the creation of new molecular architectures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Nootropic Agents
- Another study focused on synthesizing nootropic agents, highlighting the compound's role in the development of substances that could potentially enhance cognitive functions. This indicates its applicability in the field of neuropharmacology and the design of drugs to treat cognitive impairments (Valenta, Urban, Taimr, & Polívka, 1994).
Microwave-Assisted Synthesis
- The compound has been utilized in microwave-assisted synthetic processes to yield tetrahydrobenzo[b]thiophene derivatives, showcasing its contribution to advancing synthetic methodologies for more efficient chemical synthesis (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity
- A study exploring the synthesis of new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, has demonstrated the potential antimicrobial activity of these compounds. This underscores the importance of the chemical in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Enaminones
- The structural analysis and hydrogen bonding patterns of anticonvulsant enaminones have been studied, contributing to our understanding of how such compounds can be optimized for medicinal use. This research is integral to the design of new drugs with anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Properties
IUPAC Name |
[1-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-4-28-21(27)16-13-8-7-11(2)10-15(13)30-19(16)24-18(25)12(3)29-20(26)14-6-5-9-23-17(14)22/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPFVEXRVIFQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)OC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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